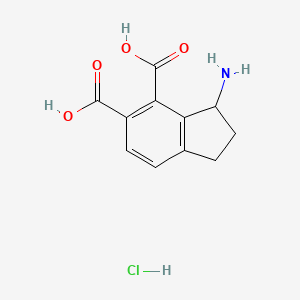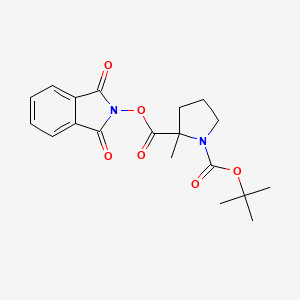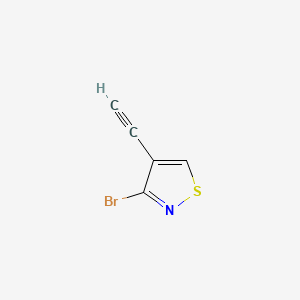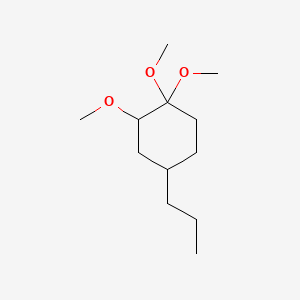
8-aminoisoquinolin-7-ol dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Aminoisoquinolin-7-ol dihydrobromide, commonly referred to as AIQD, is an organic compound used in scientific research. AIQD is a versatile compound that has been used in a variety of research applications, including biochemical and physiological studies. AIQD has a wide range of potential applications, from drug development to medical diagnostics.
科学的研究の応用
AIQD has been used in a variety of scientific research applications, ranging from drug development to medical diagnostics. AIQD has been used to study the effects of drugs on the human body, such as their pharmacokinetics and pharmacodynamics. AIQD has also been used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system. AIQD has been used to study the effects of drugs on the immune system, as well as the effects of drugs on cancer cells. AIQD has also been used to study the effects of drugs on the metabolism of cells.
作用機序
AIQD acts as a ligand and binds to specific receptors in the body, such as the serotonin receptor and the muscarinic receptor. AIQD binds to these receptors and activates them, leading to the release of neurotransmitters, such as serotonin and acetylcholine. The release of these neurotransmitters leads to a variety of physiological effects, such as the inhibition of inflammation and the regulation of mood.
Biochemical and Physiological Effects
AIQD has a variety of biochemical and physiological effects. AIQD has been shown to inhibit the production of inflammatory mediators, such as cytokines and chemokines. AIQD has also been shown to modulate the release of neurotransmitters, such as serotonin and acetylcholine. AIQD has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. AIQD has also been shown to modulate the release of hormones, such as cortisol and epinephrine.
実験室実験の利点と制限
AIQD is a versatile compound that has many advantages for laboratory experiments. AIQD is relatively stable and can be stored at room temperature. AIQD is also soluble in a variety of organic solvents, making it easy to work with in the laboratory. AIQD is also relatively inexpensive and can be easily synthesized in the laboratory.
However, there are some limitations to using AIQD in laboratory experiments. AIQD is not very water-soluble and must be dissolved in an organic solvent before use. AIQD is also not very stable and can degrade over time. AIQD is also not very specific in its binding and can bind to a variety of receptors, leading to unpredictable results.
将来の方向性
AIQD has a wide range of potential applications and future directions. AIQD could be used to develop new drugs and treatments for a variety of diseases and conditions. AIQD could also be used to develop new diagnostic tests and biomarkers for disease. AIQD could also be used to study the effects of drugs on the nervous system and the cardiovascular system. AIQD could also be used to study the effects of drugs on the metabolism of cells. AIQD could also be used to study the effects of drugs on the immune system and cancer cells. AIQD could also be used to study the effects of drugs on the behavior of animals. Finally, AIQD could be used to develop new materials for medical and industrial applications.
合成法
AIQD is synthesized by the reaction of 8-amino-isoquinoline and 7-hydroxyisoquinoline with bromine in the presence of a base, such as potassium carbonate. The reaction is typically carried out in an organic solvent, such as ethanol or methanol, at a temperature of 80-90°C. The reaction yields AIQD in a white solid form. The purity of the compound can be confirmed by thin-layer chromatography (TLC) or high-pressure liquid chromatography (HPLC).
特性
IUPAC Name |
8-aminoisoquinolin-7-ol;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.2BrH/c10-9-7-5-11-4-3-6(7)1-2-8(9)12;;/h1-5,12H,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNJXTKRMTURJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)N)O.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.00 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6605630.png)
![1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6605635.png)
![rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6605649.png)
![(4E,6RS,10SR,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.0,6,10]henicosa-1(21),4,17,19-tetraene-11,16-dione](/img/structure/B6605652.png)


![4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate](/img/structure/B6605677.png)
![tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate](/img/structure/B6605680.png)
![3-azaspiro[5.5]undecane-3-sulfonyl fluoride](/img/structure/B6605703.png)

![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid](/img/structure/B6605717.png)
![(13'R)-13'-methyl-2'-phenyl-5',8',10',11',12',13',14',15'-octahydro-2'H-spiro[azetidine-3,9'-pyrazolo[4,3-b]1-oxa-5,8-diazacyclotetradecane]-10',15'-dione, trifluoroacetic acid](/img/structure/B6605722.png)